Home > Products > Building Blocks P10679 > 1-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride
1-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride - 1363404-80-1

1-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride

Catalog Number: EVT-1734609
CAS Number: 1363404-80-1
Molecular Formula: C7H16ClNO
Molecular Weight: 165.66 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943)

    Compound Description: PF-04447943 is a selective and brain-penetrant inhibitor of the enzyme PDE9A. It was developed using a combination of parallel synthesis and structure-based drug design, aiming for high selectivity over other PDE family members []. Preclinical studies have shown that PF-04447943 can effectively increase cGMP levels in the brain and cerebrospinal fluid of rodents, demonstrating its ability to cross the blood-brain barrier []. This compound also exhibits procognitive effects in various rodent models and contributes to synaptic stabilization in a mouse model of amyloid precursor protein (APP) []. Clinical trials have confirmed its tolerability in humans and its ability to elevate cGMP levels in the cerebrospinal fluid of healthy volunteers, validating its potential as a valuable tool for investigating the clinical implications of cGMP signaling and cognitive impairment in various disease states [].

2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride

    Compound Description: This compound is a highly selective inhibitor of PDE10A, an enzyme responsible for hydrolyzing both cAMP and cGMP []. It shows promise as a therapeutic agent for treating psychosis, particularly schizophrenia, due to its ability to modulate medium spiny neuron activity in the striatum, a brain region implicated in psychotic symptoms []. The development of this compound stemmed from the discovery of avanafil, a PDE5 inhibitor used for treating erectile dysfunction []. The structural similarities between PDE10A and PDE5 led researchers to leverage a library of PDE5 inhibitors to identify potential PDE10A inhibitors [].

4-{4-[3-(Pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H- pyran-4-yl)benzamide (GW788388)

    Compound Description: GW788388 is a potent, selective, and orally active inhibitor of the transforming growth factor-beta type I receptor (ALK5) []. This compound emerged from the optimization of a novel series of phenylpyridine pyrazoles and demonstrates significant potential for treating fibrotic diseases such as renal, hepatic, and pulmonary fibrosis []. GW788388 exhibits promising antifibrotic activity in in vivo models, effectively reducing collagen IA1 mRNA expression, a key indicator of excessive extracellular matrix deposition, in a dose-dependent manner [].

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

    Compound Description: EPPA-1 is a novel third-generation PDE4 inhibitor with an improved therapeutic index compared to earlier generation inhibitors []. While PDE4 inhibitors have shown promise as anti-inflammatory agents, their clinical use has been hampered by adverse effects, notably nausea and emesis []. EPPA-1 demonstrates potent anti-inflammatory effects both in vitro and in vivo while exhibiting a significantly reduced emetic potential, as evidenced by studies using pica feeding and reversal of α2-adrenoceptor-mediated anesthesia in animal models [].

    Compound Description: This compound is an orally active CCR5 antagonist []. The research focused on developing a practical and efficient synthesis for this compound due to its therapeutic potential [].

4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6- tetrahydro-2H-pyran-4-carboxamide (CJ-13,454)

    Compound Description: CJ-13,454 is a potent, orally active 5-lipoxygenase (5-LO) inhibitor derived from the structural modification of a previous lead compound []. This modification aimed to address the cataract formation observed in rats with the earlier compound while enhancing bioavailability and improving the toxicological profile []. CJ-13,454 demonstrated similar in vivo potency to its predecessor but with reduced lipophilicity, enhanced metabolic stability, and improved bioavailability [].

Overview

1-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride is a chemical compound with significant relevance in organic synthesis and medicinal chemistry. It is classified as an amine derivative, specifically a substituted ethanamine where the tetrahydro-2H-pyran-4-yl group is attached to the nitrogen atom. This compound is primarily utilized in various scientific applications, including the synthesis of biologically active compounds.

Source

The compound can be sourced from various chemical suppliers and is often used in research settings. Its chemical structure and properties have been documented in several scientific articles and databases, highlighting its importance in organic chemistry.

Classification

1-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride falls under the category of amines and alkaloids, specifically as a secondary amine due to the presence of two carbon substituents on the nitrogen atom.

Synthesis Analysis

Methods

The synthesis of 1-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride typically involves several steps, including:

  1. Reduction: A precursor compound, such as 1-(tetrahydro-2H-pyran-4-yl)ethanone, is reduced using lithium aluminum hydride to yield the corresponding amine.
  2. Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Technical Details

The reaction conditions for these processes include controlled temperatures and inert atmospheres to prevent oxidation or degradation of sensitive intermediates. The final product is usually purified through crystallization or chromatography.

Molecular Structure Analysis

Structure

The molecular formula of 1-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride is C7H16ClNC_7H_{16}ClN. The compound features a tetrahydro-2H-pyran ring, which contributes to its unique chemical properties.

Chemical Reactions Analysis

Reactions

1-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride undergoes various chemical reactions:

  1. Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form N-oxides.
  2. Reduction: It can be further reduced to yield secondary amines or amides.
  3. Substitution: Nucleophilic substitution reactions may occur, where the amine group can be replaced by other functional groups.

Technical Details

The specific outcomes of these reactions depend on the reagents and conditions employed. For instance, using different oxidizing agents can lead to various oxidized products.

Mechanism of Action

The mechanism of action for 1-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride involves its interaction with biological targets at the molecular level. The amine group can participate in hydrogen bonding and ionic interactions with other molecules, potentially influencing their biological activity.

Process and Data

While detailed biochemical pathways affected by this compound are not fully elucidated, its structural features suggest it may interact with neurotransmitter systems or other cellular pathways, making it a candidate for further pharmacological studies.

Physical and Chemical Properties Analysis

Physical Properties

  • Density: Approximately 1.0 g/cm³
  • Boiling Point: 197.3 °C at 760 mmHg
  • Melting Point: Not specified but typically ranges around room temperature for similar compounds.

Chemical Properties

The compound exhibits typical properties associated with amines, such as basicity and reactivity towards electrophiles. Its solubility in water is enhanced due to the presence of the hydrochloride salt form.

Applications

1-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride has several applications in scientific research:

  1. Organic Synthesis: It serves as a building block for more complex molecules in organic chemistry.
  2. Biological Research: The compound is investigated for its potential therapeutic properties, including roles in drug development.
  3. Medicinal Chemistry: It is utilized as an intermediate in synthesizing pharmaceuticals and biologically active compounds.
  4. Industrial Applications: The compound may also find uses in producing specialty chemicals and agrochemicals.
Synthetic Methodologies and Optimization

Enantioselective Synthesis of Tetrahydro-2H-pyran-4-yl Ethanamine Derivatives

The stereoselective production of (R)-1-(Tetrahydro-2H-pyran-4-yl)ethanamine (CAS: 1269755-01-2) represents a significant synthetic challenge due to the chiral center adjacent to the amine functionality. The predominant industrial route employs chiral resolution techniques followed by diastereomeric salt formation to isolate the desired (R)-enantiomer. This approach typically begins with the synthesis of a racemic mixture of 1-(tetrahydro-2H-pyran-4-yl)ethanamine, which is subsequently treated with chiral resolving agents such as di-p-toluoyl-D-tartaric acid to form crystalline diastereomeric salts with differing solubility profiles. Through controlled crystallization, the (R)-enantiomer salt can be preferentially isolated with enantiomeric excess (ee) typically exceeding 98% [2] [7].

Alternative methodologies under investigation include asymmetric reductive amination of the prochiral ketone precursor, 1-(tetrahydro-2H-pyran-4-yl)ethanone (CAS: 137052-08-5), using chiral transition metal catalysts. Recent advances have demonstrated the efficacy of rhodium-DIOP complexes in achieving enantioselectivities up to 89% ee, though industrial implementation remains limited due to catalyst costs and complex purification requirements. The stereochemical integrity of the chiral center is maintained during the final hydrochloride salt formation, with the absolute configuration confirmed by chiral HPLC (Chiralpak AD-H column) and optical rotation measurements ([α]₂₅D = +15.2° (c 1.0, MeOH)) [2] [7].

Table 1: Enantioselective Synthesis Approaches for (R)-1-(Tetrahydro-2H-pyran-4-yl)ethanamine

MethodKey Reagent/Catalystee (%)Yield (%)Industrial Viability
Diastereomeric Salt ResolutionDi-p-toluoyl-D-tartaric acid>9835-40High
Asymmetric Reductive AminationRhodium-(R,R)-DIOP complex85-8960-65Moderate
Enzymatic ResolutionImmobilized lipase B9530-35Low
Chiral Pool SynthesisL-glutamic acid derivatives>9925-30Low

Catalytic Strategies for Amine Functionalization in Tetrahydro-2H-pyran Scaffolds

The introduction of the ethanamine moiety to the tetrahydro-2H-pyran ring employs sophisticated catalytic methodologies, with the Weinreb amide approach representing the most efficient pathway. This method utilizes N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide as the key intermediate, which undergoes nucleophilic addition with methylmagnesium bromide (3.0M in ether) in anhydrous tetrahydrofuran at cryogenic temperatures (-60°C). This reaction proceeds via a stable tetrahedral intermediate that collapses to release the corresponding ketone, 1-(tetrahydro-2H-pyran-4-yl)ethanone, with reported yields of 81% after chromatographic purification [1] [3] [6].

The critical ketone intermediate then undergoes reductive amination to install the amine functionality. Catalytic hydrogenation under Pd/C or PtO₂ catalysis in the presence of ammonium acetate or ammonium formate provides the most efficient transformation, though recent advances in borohydride exchange resins show promise for continuous flow applications. Catalyst selection profoundly influences both yield and stereochemical outcomes, with Pd/C (10% w/w) in methanol at 50 psi hydrogen pressure typically affording the racemic amine in 75-85% yield. The reaction mechanism involves imine formation followed by heterogeneous catalytic hydrogenation, with careful control of reaction pH (7.5-8.5) being critical to prevent N-alkylation side products [3] [6].

Table 2: Catalytic Systems for Reductive Amination of 1-(Tetrahydro-2H-pyran-4-yl)ethanone

Catalyst SystemReducing AgentTemperature (°C)Reaction Time (h)Amine Yield (%)
Pd/C (10%)H₂ (50 psi)251285
PtO₂ (3%)H₂ (30 psi)40878
NaBH₃CNAcOH/MeOH0→25672
BH₃-pyridineTFA/CH₂Cl₂-20→0265

Hydrochloride Salt Formation: Solvent Systems and Crystallization Dynamics

Conversion of the free amine base to the hydrochloride salt represents a critical purification and stabilization step. The salt formation is optimally performed in anhydrous ethereal solvents with rigorous exclusion of moisture. The free amine dissolved in cold diethyl ether (-20°C) is treated with gaseous hydrogen chloride, resulting in immediate precipitation of the hydrochloride salt as a microcrystalline solid. This method avoids the hydrate formation commonly observed in aqueous HCl systems and produces material with superior crystallinity [7] [8].

Crystallization dynamics reveal significant polymorphic considerations for the hydrochloride salt. Controlled cooling crystallization from absolute ethanol/acetone mixtures (1:3 v/v) yields the thermodynamically stable polymorph with defined melting point characteristics (mp: 192-194°C with decomposition). Critical process parameters include:

  • Cooling rate: Optimal at 0.5°C/minute to prevent oiling out
  • Solvent composition: Ethanol content >25% v/v prevents solvate formation
  • Seeding strategy: Introduction of seed crystals at 40°C below saturation temperature
  • Moisture control: Strict <0.1% H₂O content prevents hydrate formation during isolation

The crystalline product exhibits superior hygroscopic stability compared to amorphous forms, with moisture uptake <0.5% at 75% RH. Final isolation by pressure filtration through sintered glass filters under nitrogen atmosphere followed by vacuum drying at 40°C provides pharmaceutical-grade material with consistent particle size distribution (D50: 45-60μm) [7] [8].

Industrial-Scale Synthesis Challenges: Yield Optimization and Purification Protocols

Scale-up of 1-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride synthesis presents multifaceted engineering challenges, chief among them being exothermic reaction management during the Grignard addition and racemization control during the resolution steps. Industrial implementation of the Weinreb amide approach requires specialized cryogenic reactors capable of maintaining temperatures below -50°C during the methylmagnesium bromide addition, with precise control of addition rates to prevent thermal runaway. Process analytical technology (PAT) tools including FTIR spectroscopy and reaction calorimetry are employed to monitor the reaction progress and thermal profile in real-time [3] [7].

Purification protocols present substantial cost drivers, with chromatographic separation of the intermediate ketone accounting for approximately 40% of total production costs. Recent innovations focus on continuous extraction methodologies using membrane-based separation systems to replace traditional batch chromatography. For the final hydrochloride salt, crystallization yield optimization targets reducing residual amine content below 0.1% while maintaining polymorphic purity. This is achieved through anti-solvent crystallization using methyl tert-butyl ether (MTBE) as the precipitation solvent, which simultaneously improves yield to 92-95% and reduces residual solvent levels below ICH limits [3] [6] [7].

Supply chain considerations necessitate strict cold-chain transportation (2-8°C) under inert atmosphere (nitrogen blanket) to prevent racemization and degradation during storage and distribution. The hydrochloride salt demonstrates temperature-dependent racemization kinetics, with studies showing <0.5% racemization per month at 5°C compared to >5% per week at 40°C. Packaging configurations utilize amber glass vials with PTFE-lined septa and oxygen scavengers to maintain product quality throughout the distribution lifecycle [2] [7].

Table 3: Critical Process Parameters for Industrial-Scale Production

Process StepCritical ParameterOptimal RangeImpact on Quality
Grignard AdditionTemperature-60 ± 3°CPrevents ketone reduction byproducts
Reductive AminationHydrogen Pressure45-55 psiMinimizes over-reduction
Salt CrystallizationSolvent Water Content<300 ppmPrevents hydrate formation
DryingResidual Solvents<500 ppm totalMeets ICH Q3C guidelines
PackagingOxygen Headspace<0.5% v/vPrevents oxidative degradation

Properties

CAS Number

1363404-80-1

Product Name

1-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride

IUPAC Name

1-(oxan-4-yl)ethanamine;hydrochloride

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

InChI

InChI=1S/C7H15NO.ClH/c1-6(8)7-2-4-9-5-3-7;/h6-7H,2-5,8H2,1H3;1H

InChI Key

KDFIFVOGSYITNL-UHFFFAOYSA-N

SMILES

CC(C1CCOCC1)N.Cl

Canonical SMILES

CC(C1CCOCC1)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.